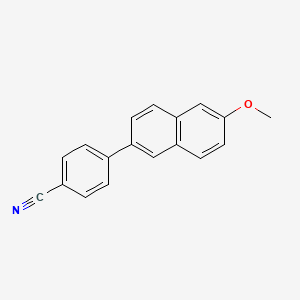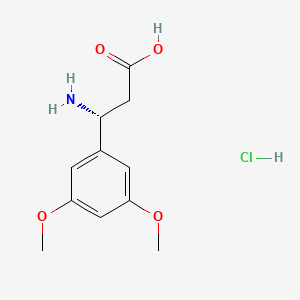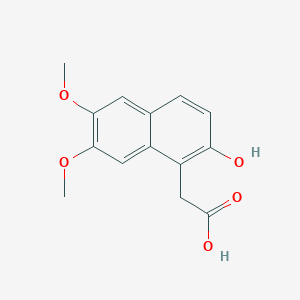
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide typically involves a condensation reaction between 3-methylindole and 2-chloroacetamide . The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form corresponding oxindole derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The compound may exert its effects by binding to specific proteins and modulating their activity, thereby influencing cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide can be compared with other indole derivatives, such as:
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has similar structural features but includes a hydroxyimino group, which may confer different biological activities.
N-(4-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This derivative features a substituted phenyl ring, which can enhance its antioxidant properties.
Properties
CAS No. |
61985-40-8 |
|---|---|
Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-chloro-N-[3-(3-methylindol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C14H17ClN2O/c1-11-10-17(8-4-7-16-14(18)9-15)13-6-3-2-5-12(11)13/h2-3,5-6,10H,4,7-9H2,1H3,(H,16,18) |
InChI Key |
BFNJMBMWBKKBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)

![3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11855403.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)
![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)



